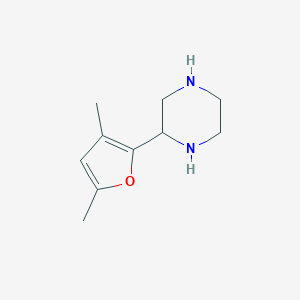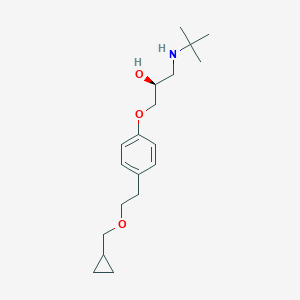
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile, also known as FMPC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. FMPC belongs to the class of pyrrole compounds, which are known for their unique chemical properties and diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded proteins in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile are diverse and depend on the specific application. In cancer cells, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the pathogenesis of these diseases. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile for lab experiments include its high purity, stability, and ease of synthesis. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is also relatively inexpensive compared to other pyrrole compounds, making it an attractive option for researchers on a budget. However, the limitations of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile include its low solubility in water, which can make it difficult to work with in certain applications. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile also has limited bioavailability, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are many future directions for research on 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile, including the development of more efficient synthesis methods, the optimization of its therapeutic potential in various diseases, and the elucidation of its mechanism of action. Other potential applications of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile include its use as a fluorescent probe for imaging studies and its use as a catalyst for organic reactions. Overall, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is a promising compound with many potential applications in various fields, and further research is needed to fully understand its potential.
Métodos De Síntesis
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-methylphenylboronic acid with 3-cyano-2-fluoropyrrole in the presence of a palladium catalyst. Another method involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl cyanoacetate in the presence of sodium ethoxide. These methods have been optimized to produce high yields of pure 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile.
Aplicaciones Científicas De Investigación
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta peptides.
Propiedades
Número CAS |
124169-97-7 |
|---|---|
Nombre del producto |
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile |
Fórmula molecular |
C12H9FN2 |
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H9FN2/c1-8-4-10(13)2-3-11(8)12-7-15-6-9(12)5-14/h2-4,6-7,15H,1H3 |
Clave InChI |
GHYIQEZXKQDJIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)C2=CNC=C2C#N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2=CNC=C2C#N |
Sinónimos |
4-(4-FLUORO-2-METHYLPHENYL)-1H-PYRROLE-3-CARBONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)


![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)





